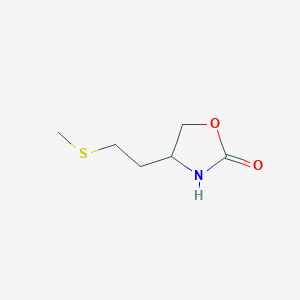

4-(2-(Methylthio)ethyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic attacks at the carbonyl carbon, enabling functionalization:

Alkylation and Rearrangement Pathways

The methylthioethyl side chain participates in unexpected rearrangements under alkylation conditions:

-

Unexpected Amine Formation :

Alkylation with benzyl bromide under basic conditions (LDA, THF, -78°C) primarily yields a rearranged amine (75%) instead of the expected benzylated oxazolidinone. Proposed mechanism involves: -

Mitigation Strategies :

Oxidation and Sulfur Reactivity

The methylthio (-SMe) group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide (-S(O)Me) | 92% |

| H₂O₂ | Acetic acid, 60°C | Sulfone (-SO₂Me) | 85% |

Cycloaddition and Heterocycle Formation

The oxazolidinone scaffold participates in dipolar cycloadditions:

-

Azomethine Ylide Generation :

Condensation with L-proline under thermal conditions (toluene, 110°C) forms spirocyclic adducts via decarboxylative generation of 1,3-dipoles. Key products include:

Catalytic Modifications

Transition-metal catalysis enables sulfur migration and ring expansion:

Biological Activity Correlations

Structural modifications impact bioactivity:

-

Anticancer Activity : Spiroadducts with N-isopropylcarbamoyl groups exhibit IC₅₀ values of 12±2 μg/mL against K562 leukemia cells, while phenyl-substituted analogs show reduced potency .

-

Chiral Auxiliary Utility : The methylthioethyl group enhances enantioselectivity in asymmetric aldol reactions (up to 95% ee) .

Scientific Research Applications

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

4-[2-(methylsulfanyl)ethyl]-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group in the oxazolidinone ring.

Uniqueness

4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the oxazolidinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-(methylthio)ethyl)oxazolidin-2-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of oxazolidinone derivatives often involves cyclization of vicinal amino alcohols with carbonyl reagents. For example, describes a condensation reaction between acetone and a silyl-protected oxazolidinone precursor under Pd/C-catalyzed hydrogenation, yielding a fused oxazine-oxazole structure. Key parameters include:

- Catalyst selection : Pd/C is critical for regioselective hydrogenation .

- Temperature control : Reactions conducted at low temperatures (e.g., –78°C) with bases like LHMDS (lithium hexamethyldisilazide) enhance enolate formation, as seen in oxazolidinone alkylation ( ).

- Protecting groups : tert-butyldimethylsilyl (TBS) groups stabilize intermediates during multi-step syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and ring conformations. For instance, resolved a hemiaminal intermediate via X-ray analysis, while validated the crystal structure of a fluorinated oxazolidinone derivative .

- NMR spectroscopy : 1H- and 13C-NMR detect methylthioethyl substituents (δ ~2.1 ppm for SCH3) and oxazolidinone carbonyl signals (δ ~155–160 ppm).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, as demonstrated in for related oxazolidinones .

Advanced Research Questions

Q. How does the methylthioethyl substituent influence the reactivity of oxazolidinone derivatives in asymmetric synthesis?

- Methodological Answer : The methylthioethyl group acts as a steric and electronic modulator:

- Steric effects : Bulky substituents like benzyl or fluorinated groups ( ) enhance enantioselectivity by restricting transition-state conformations in chiral auxiliaries .

- Electronic effects : The sulfur atom in the methylthio group participates in non-covalent interactions (e.g., hydrogen bonding) with catalysts, as observed in Pd-catalyzed cross-couplings ( ).

- Experimental validation : Compare reaction outcomes (e.g., ee%) between methylthioethyl-substituted and unsubstituted oxazolidinones using chiral HPLC or polarimetry .

Q. What mechanistic pathways explain the formation of fused heterocycles from this compound under catalytic conditions?

- Methodological Answer : proposes a hemiaminal intermediate during the condensation of oxazolidinones with acetone. The mechanism involves:

Nucleophilic attack : The oxazolidinone’s carbonyl oxygen reacts with acetone’s α-carbon, forming a hemiaminal.

Ring closure : Intramolecular cyclization creates a fused oxazine-oxazole system, stabilized by hydrogen bonding.

Catalytic role : Acidic or basic conditions (e.g., LHMDS in ) deprotonate intermediates to drive rearrangement .

- Validation : Isotopic labeling (e.g., 18O) or DFT calculations can track oxygen migration during ring formation.

Q. What in vitro assays are suitable for evaluating the biological activity of methylthioethyl-substituted oxazolidinones?

- Methodological Answer : While direct data on this compound is limited, highlights structural analogs (e.g., thiazole/oxadiazole derivatives) with anticancer and antiviral properties. Recommended assays:

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Test against viral proteases (e.g., SARS-CoV-2 Mpro) using fluorogenic substrates.

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., ’s dimethoxy variants) to identify pharmacophores .

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported crystallographic data for oxazolidinone derivatives?

- Methodological Answer :

- Cross-validation : Compare unit cell parameters (e.g., space group, Z-value) across studies ( vs. 5).

- Thermal ellipsoid plots : Assess disorder in methylthioethyl groups, which may arise from flexible side chains ( ).

- Database checks : Use the Cambridge Structural Database (CSD) to verify bond lengths/angles against similar compounds .

Q. Methodological Best Practices

Q. What strategies minimize side reactions during the functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers in ) during alkylation or acylation .

- Low-temperature reactions : Reduce unwanted nucleophilic attacks (e.g., –78°C in ) .

- Computational modeling : Predict reactive intermediates using Gaussian or ORCA software to optimize conditions.

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

4-(2-methylsulfanylethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO2S/c1-10-3-2-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |

InChI Key |

MWANIIKIDPADAU-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC1COC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.